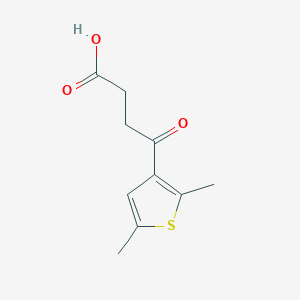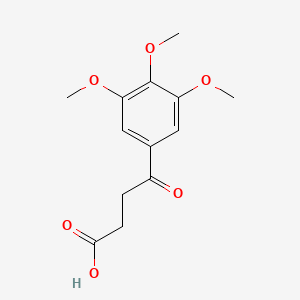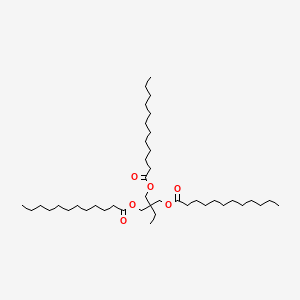
Chlormerodrin
Vue d'ensemble
Description
La chlormerodrine est un composé mercuriel de formule chimique C₅H₁₁ClHgN₂O₂. Historiquement, elle était utilisée comme diurétique et a été employée en imagerie médicale en raison de sa capacité à se lier aux isotopes du mercure. Le composé était commercialisé de 1952 à 1974 et était principalement utilisé pour traiter les patients souffrant d'insuffisance cardiaque . En raison de ses effets secondaires toxiques, elle a été largement remplacée par des alternatives plus sûres .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La chlormerodrine peut être synthétisée par réaction de la 3-chloro-2-méthoxypropylamine avec le chlorure mercurique. La réaction a généralement lieu en milieu aqueux sous des conditions de température contrôlées pour garantir la stabilité du composé mercuriel.
Méthodes de production industrielle : La production industrielle de la chlormerodrine implique la manipulation prudente des composés mercuriels en raison de leur toxicité. Le processus comprend :
- Dissoudre le chlorure mercurique dans l'eau.
- Ajouter la 3-chloro-2-méthoxypropylamine à la solution.
- Maintenir le mélange réactionnel à une température spécifique pour favoriser la formation de la chlormerodrine.
- Purifier le produit par cristallisation ou par d'autres méthodes appropriées pour obtenir un composé de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions : La chlormerodrine subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore dans la chlormerodrine peut être substitué par d'autres nucléophiles.
Réactions d'oxydation et de réduction : Le centre mercuriel peut subir des réactions redox, modifiant l'état d'oxydation du mercure.
Réactifs et conditions courantes :
Réactions de substitution : Impliquent généralement des nucléophiles tels que des thiols ou des amines dans des conditions douces.
Réactions d'oxydation : Peuvent être réalisées à l'aide d'oxydants comme le peroxyde d'hydrogène.
Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Principaux produits :
Réactions de substitution : Donnent lieu à divers composés organomercuriels en fonction du nucléophile utilisé.
Réactions d'oxydation et de réduction : Se traduisent par différents états d'oxydation du mercure et des produits organiques correspondants.
4. Applications de la recherche scientifique
La chlormerodrine a été utilisée dans diverses applications de recherche scientifique :
Chimie : Utilisée comme réactif en synthèse organique pour introduire du mercure dans des molécules organiques.
Biologie : Employée dans des études impliquant les effets biologiques du mercure et les interactions avec les biomolécules.
Industrie : Appliquée dans la production d'autres composés organomercuriels et comme catalyseur dans certaines réactions chimiques.
5. Mécanisme d'action
La chlormerodrine exerce ses effets principalement par son interaction avec les tubules rénaux. Elle inhibe la réabsorption de l'eau et des électrolytes dans les tubules contournés, ce qui conduit à une augmentation de la production d'urine. Le composé interfère avec la perméabilité des membranes cellulaires tubulaires, augmentant l'afflux passif de sodium, de chlorure et d'eau dans les cellules sans affecter l'extrusion active du sodium . De plus, la chlormerodrine peut inhiber la succinate déshydrogénase, bien que la signification clinique de cette interaction ne soit pas entièrement comprise .
Applications De Recherche Scientifique
Chlormerodrin has been utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce mercury into organic molecules.
Biology: Employed in studies involving mercury’s biological effects and interactions with biomolecules.
Industry: Applied in the production of other organomercury compounds and as a catalyst in certain chemical reactions.
Mécanisme D'action
Chlormerodrin exerts its effects primarily through its interaction with renal tubules. It inhibits the reabsorption of water and electrolytes in the convoluted tubules, leading to increased urine production. The compound interferes with the permeability of tubular cell membranes, increasing the passive influx of sodium, chloride, and water into the cells without affecting the active extrusion of sodium . Additionally, this compound may inhibit succinic dehydrogenase, although the clinical significance of this interaction is not fully understood .
Comparaison Avec Des Composés Similaires
La chlormerodrine est unique parmi les diurétiques mercuriels en raison de sa structure chimique spécifique et de son mode d'action. Des composés similaires incluent :
Chlorure mercurique : Un composé de mercure simple aux propriétés toxiques.
Nitrate mercurique : Utilisé dans diverses applications industrielles mais pas comme diurétique.
Oxyde mercurique : Employé dans certaines réactions chimiques et procédés industriels.
Comparée à ces composés, la capacité de la chlormerodrine à agir comme diurétique et son utilisation en imagerie médicale la rendent distincte. Ses effets secondaires toxiques ont conduit à son remplacement par des alternatives plus sûres en milieu clinique .
Propriétés
IUPAC Name |
[3-(carbamoylamino)-2-methoxypropyl]-chloromercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFGVYCULWBXKF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)N)C[Hg]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClHgN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chlormerodrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.92e+01 g/L | |
| Record name | Chlormerodrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00534 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlormerodrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chlormerodrin most likely acts by a direct renal action. Mercurial diuresis is presumed to occur through inhibition of reabsorption of water and electrolytes in the convoluted tubules, although the problem of whether the locus of action is primarily on the proximal or distal portion has not yet been settled. There is also evidence that mercurials interfere with the permeability of the membrane of tubular cells by increasing passive influx of Na+ ion, Cl- ion and water into the cells, without interfering with the active extrusion of Na+ ion. Lastly, there is some evidence that chlormerodrin inhibits succinic dehydrogenase, but the clinical significance of this binding is not known. | |
| Record name | Chlormerodrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00534 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
10375-56-1, 62-37-3 | |
| Record name | Chlormerodrin Hg 197 [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010375561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlormerodrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00534 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlormerodrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlormerodrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152.5 °C | |
| Record name | Chlormerodrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00534 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlormerodrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-p-Tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1614598.png)
![2-Methyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B1614599.png)

![4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid](/img/structure/B1614603.png)






